An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Metabolic Pathway
An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic pathway leading to the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key catabolite of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). Understanding this pathway is crucial for elucidating the mechanisms that regulate inflammatory responses and for developing novel therapeutic strategies targeting inflammation-related disorders.
Introduction: The Role of Leukotriene B4 and its Metabolism
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] It is a potent chemoattractant for neutrophils, playing a critical role in the initiation and amplification of the inflammatory cascade.[2] The biological activity of LTB4 is tightly controlled by its rapid metabolic inactivation.[3] This process, primarily occurring in leukocytes like neutrophils and in the liver, involves a series of enzymatic reactions that convert LTB4 into less biologically active metabolites.[3][4][5] The formation of 18-COOH-dinor-LTB4 represents a significant step in the catabolism and clearance of LTB4.[6][7][8]
The Metabolic Cascade: From LTB4 to 18-COOH-dinor-LTB4
The conversion of LTB4 to 18-COOH-dinor-LTB4 is a multi-step process involving ω-oxidation followed by β-oxidation.
Step 1: ω-Oxidation of LTB4
The metabolic cascade is initiated by ω-oxidation at the terminal methyl carbon (C-20) of LTB4. This process occurs in two main oxidative steps:
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Hydroxylation: The first and rate-limiting step is the hydroxylation of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 monooxygenases, specifically members of the CYP4F subfamily.[9][10] In human neutrophils, CYP4F3A is the primary enzyme responsible for this conversion.[9][11]
-
Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[12] This conversion involves two sequential enzymatic reactions: the oxidation of the alcohol to an aldehyde (20-oxo-LTB4), followed by the oxidation of the aldehyde to a carboxylic acid.[13][14] These steps are catalyzed by NAD+-dependent alcohol and aldehyde dehydrogenases.[13][15][16]
Step 2: β-Oxidation
Following ω-oxidation, 20-COOH-LTB4 undergoes β-oxidation from the ω-end. This process, which primarily takes place in the liver, shortens the fatty acid chain.[3][6][7]
-
Formation of 18-Carboxy-dinor-LTB4: The first cycle of β-oxidation removes a two-carbon unit from 20-COOH-LTB4, yielding the novel metabolite 18-carboxy-19,20-dinor-LTB4.[8] This metabolite was first identified in studies using isolated rat hepatocytes.[7][8] Further β-oxidation can lead to even shorter-chain metabolites.[17]
The overall pathway significantly increases the polarity of the LTB4 molecule, facilitating its excretion and terminating its pro-inflammatory signal. The ω-oxidized metabolites, 20-OH-LTB4 and 20-COOH-LTB4, exhibit substantially reduced biological activity compared to LTB4 and can act as functional antagonists at the LTB4 receptor, BLT1.[5][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic transformations of leukotriene B4 in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega-oxidation is the major pathway for the catabolism of leukotriene B4 in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP4F3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Leukotriene B₄ Metabolism and p70S6 Kinase 1 Inhibitors: PF-4708671 but Not LY2584702 Inhibits CYP4F3A and the ω-Oxidation of Leukotriene B₄ In Vitro and In Cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and characterization of 20-hydroxy-leukotriene B4 dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NAD+-dependent conversion of 20-OH-LTB4 to 20-COOH-LTB4 by a cell-free system of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redox processes are major regulators of leukotriene synthesis in neutrophils exposed to bacteria Salmonella typhimurium; the way to manipulate neutrophil swarming - PMC [pmc.ncbi.nlm.nih.gov]
